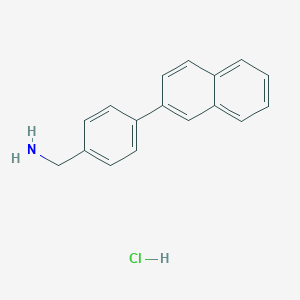

(4-Naphthalen-2-ylphenyl)methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(4-Naphthalen-2-ylphenyl)methanamine;hydrochloride" is a chemical entity that has not been directly studied in the provided papers. However, similar naphthalene derivatives have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of related compounds. For instance, the synthesis of naphthalene derivatives has been reported, and these compounds have been characterized using various spectroscopic techniques and theoretical methods .

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step reactions, where the naphthalene moiety is functionalized with different substituents. For example, a Schiff base compound with a naphthalene moiety was synthesized and characterized using spectroscopic methods . Similarly, other naphthalene derivatives have been synthesized using methods such as microwave irradiation, which can offer advantages in terms of reaction speed and efficiency . These studies suggest that the synthesis of "this compound" would likely involve careful selection of starting materials and reaction conditions to introduce the amine and hydrochloride functionalities.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives has been extensively studied using X-ray crystallography and computational methods. For instance, the crystal structure of a chlorinated naphthalene derivative was determined, revealing non-planar molecular geometry and intramolecular hydrogen bonding . Computational methods such as density functional theory (DFT) have been employed to predict the molecular structure and vibrational spectra of these compounds . These analyses are crucial for understanding the electronic structure and potential reactivity of "this compound".

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions, including tautomerism and radical-chain reactions. For example, keto-enol tautomerism has been observed in certain naphthalene derivatives, which can influence their chemical properties and reactivity . Photodissociation studies involving naphthalene derivatives have shown that they can initiate radical-chain reactions, leading to the formation of different products . These findings suggest that "this compound" may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure and substituents. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis have been used to study these properties . Theoretical calculations can complement experimental data to provide a comprehensive understanding of the electronic properties, such as the distribution of HOMO and LUMO energies . Additionally, the corrosion inhibition properties of some naphthalene derivatives have been investigated, indicating their potential application in protecting metals from corrosion . These studies provide a foundation for predicting the properties of "this compound" and its potential applications.

Wissenschaftliche Forschungsanwendungen

Improved Industrial Synthesis

(Krisztina Vukics et al., 2002) explored an improved industrial synthesis method for sertraline hydrochloride, an effective antidepressant, using (4-Naphthalen-2-ylphenyl)methanamine;hydrochloride as a key intermediate. This novel process was more advantageous in terms of purity and environmental safety compared to previous methods.

Bone Formation Enhancement

(J. Pelletier et al., 2009) identified (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine as an effective compound for treating bone disorders. It targeted the Wnt beta-catenin cellular messaging system and increased trabecular bone formation in rats.

Process Simplification for Pharmaceutical Ingredients

(Geraldine Patricia Taber et al., 2004) developed a cleaner and more efficient process for preparing a key intermediate in the synthesis of sertraline hydrochloride, a pharmaceutical ingredient, which is a derivative of this compound.

Antibacterial and Corrosion Inhibition

(M. Hanoon et al., 2020) researched the inhibitive performance of a Schiff base derived from N-(naphthalen-1-yl)-1-(4-pyridinyl)methanimine on mild steel corrosion. The compound also showed significant antibacterial efficiencies against both gram-negative and gram-positive bacteria.

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-naphthalen-2-ylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N.ClH/c18-12-13-5-7-15(8-6-13)17-10-9-14-3-1-2-4-16(14)11-17;/h1-11H,12,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGPNJSMEJQDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3017081.png)

![6-(azepan-1-ylsulfonyl)-2-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017082.png)

![4-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B3017083.png)

![3-Cyclopropyl-5-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B3017086.png)

![Ethyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017089.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3017092.png)

![4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B3017093.png)

![1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B3017096.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3017104.png)